molecular formula C12H10BrN3O B8368226 3-amino-8-bromo-5,6-dihydrobenzo[f]quinazolin-1(2H)-one

3-amino-8-bromo-5,6-dihydrobenzo[f]quinazolin-1(2H)-one

Cat. No.: B8368226
M. Wt: 292.13 g/mol
InChI Key: NRQYRGFHKMDBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-8-bromo-5,6-dihydrobenzo[f]quinazolin-1(2H)-one is a useful research compound. Its molecular formula is C12H10BrN3O and its molecular weight is 292.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10BrN3O

Molecular Weight

292.13 g/mol

IUPAC Name

3-amino-8-bromo-5,6-dihydro-2H-benzo[f]quinazolin-1-one

InChI

InChI=1S/C12H10BrN3O/c13-7-2-3-8-6(5-7)1-4-9-10(8)11(17)16-12(14)15-9/h2-3,5H,1,4H2,(H3,14,15,16,17)

InChI Key

NRQYRGFHKMDBDL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=C1C=C(C=C3)Br)C(=O)NC(=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 6-bromo-3,4-dihydro-2-hydroxy-1-naphthoate (6.0 g, 20.2 mmoles) was reacted with guanidine (6.9 g of hydrochloride salt, 72.2 mmoles) in the same manner as in example 1. The product was precipitated from aqueous sodium hydroxide with acetic acid, filtered, washed with water and dried to give 3-amino-8-bromo-5,6-dihydrobenzo[f]quinazolin-1(2H)-one as an off-white solid. (2.75 g, 46%) 1H NMR(DMSO-d, 300 MHz) δ: 2.55(t, J=7.5 Hz, 2H, CH2); 2.79(t, J=7.4 Hz, 2H, CH2); 6.75(br s, 2H, NH2); 7.32(dd, J=8.4, 2.3 Hz, 1H, Ar); 7.34(s, 1H, Ar); 8.40(d, J=8.4 Hz, 1H, Ar); 11.00(br s, 1H, NH).
Name
Ethyl 6-bromo-3,4-dihydro-2-hydroxy-1-naphthoate
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One

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